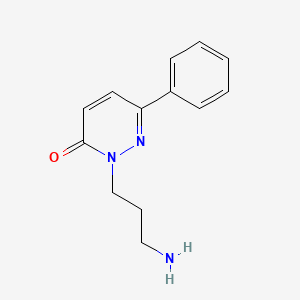

2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-9-4-10-16-13(17)8-7-12(15-16)11-5-2-1-3-6-11/h1-3,5-8H,4,9-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMOKARTYZIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250983 | |

| Record name | 2-(3-Aminopropyl)-6-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77375-78-1 | |

| Record name | 2-(3-Aminopropyl)-6-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77375-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminopropyl)-6-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Aminopropyl 6 Phenylpyridazin 3 2h One and Its Analogues

General Synthetic Strategies for Pyridazinone Ring Systems

The construction of the pyridazinone ring is a foundational step in the synthesis of 2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one and its derivatives. Various methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions

Cyclization reactions represent the most fundamental approach to synthesizing the pyridazinone core. A prevalent and straightforward method involves the cyclocondensation of a γ-keto acid with a hydrazine (B178648) derivative. For instance, the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is achieved by refluxing 3-benzoylpropionic acid with hydrazine hydrate (B1144303) in ethanol (B145695). mdpi.com The resulting dihydropyridazinone can then be dehydrogenated, for example, by using bromine in acetic acid, to yield the aromatic 6-phenylpyridazin-3(2H)-one ring system. mdpi.com

Other cyclization strategies include:

Radical Cyclization: Intramolecular radical additions can be employed to construct fused pyridazinone systems. For example, a 5-exo radical cyclization approach has been used to prepare novel cis-fused cyclopenta-pyridazinones, demonstrating the versatility of radical chemistry in building complex heterocyclic scaffolds. nih.gov

Cyclocondensation of Enoic Acids: The reaction of specific butenoic acid derivatives with reagents like hydrazine hydrate or phenyl hydrazine can lead to the formation of various pyridazinone derivatives. nih.gov

6-endo-trig Cyclization: Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazine (B1198779) or pyridazinone structures.

| Cyclization Method | Precursors | Product Type | Reference |

| Cyclocondensation | γ-Keto Acid (e.g., 3-benzoylpropionic acid) + Hydrazine Hydrate | 4,5-Dihydropyridazin-3(2H)-one | mdpi.com |

| Radical Cyclization | Chiral Pyridazinone with Alkene/Alkyne Moiety | Fused Cyclopenta-pyridazinones | nih.gov |

| Cyclocondensation | 4-Oxo-but-2-enoic Acid Derivative + Hydrazine Hydrate | Substituted Pyridazinones | nih.gov |

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of a pre-formed pyridazinone ring, enabling the synthesis of a diverse library of analogues. These methods typically involve the coupling of a halogenated pyridazinone with various partners. A three-component methodology for the solution-phase synthesis of 2,5-disubstituted pyridazin-3(2H)-one libraries highlights the efficiency of this approach. This strategy allows for diversity at position 5 of the heterocycle through well-known reactions such as Suzuki, Sonogashira, and Heck couplings. mdpi.com For example, the Suzuki coupling of a chloropyridazine intermediate with various arylboronic acids is a key step in producing 6-arylpyridazin-3(2H)-ones. mdpi.com These reactions are crucial for creating analogues of 6-phenylpyridazin-3(2H)-one where the phenyl group is replaced by other aryl or vinyl substituents.

Stille-Based Couplings

The Stille coupling is a specific type of palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide. taiyo-fc.co.jpnih.gov This reaction is noted for its tolerance of a wide variety of functional groups, making it highly valuable in complex organic synthesis. organic-chemistry.org In the context of pyridazinone synthesis, Stille coupling can be used to introduce alkyl, vinyl, or aryl groups onto the heterocyclic core, typically at a halogenated position. mdpi.com

The catalytic cycle of the Stille reaction generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., a chloropyridazinone) to form a Pd(II) intermediate. taiyo-fc.co.jp

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. taiyo-fc.co.jpnih.gov

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. taiyo-fc.co.jp

Targeted Synthesis of this compound and Related Aminoalkyl Pyridazinones

The synthesis of the title compound requires two key stages: the formation of the 6-phenylpyridazin-3(2H)-one core, followed by the introduction of the 3-aminopropyl side chain at the N2 position.

Specific Reaction Pathways for the Aminopropyl Side Chain Introduction

The introduction of the 3-aminopropyl group is typically accomplished via N-alkylation of the 6-phenylpyridazin-3(2H)-one precursor. This method offers a direct and efficient way to functionalize the nitrogen atom of the pyridazinone ring.

The general synthetic pathway is as follows:

Synthesis of the Precursor: The starting material, 6-phenylpyridazin-3(2H)-one, is first synthesized. A common method involves the reaction of 3-benzoylpropionic acid with hydrazine hydrate to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which is subsequently aromatized to the desired pyridazinone. mdpi.com

N-Alkylation with a Protected Aminopropyl Halide: The pyridazinone precursor is then alkylated using a three-carbon chain that contains a protected primary amine. A frequently used alkylating agent for this purpose is N-(3-bromopropyl)phthalimide . The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the nitrogen of the pyridazinone, creating a nucleophile that attacks the electrophilic carbon of the bromopropyl group. This results in the formation of 2-(3-phthalimidopropyl)-6-phenylpyridazin-3(2H)-one.

Deprotection of the Amine: The final step is the removal of the phthalimide (B116566) protecting group to unveil the primary amine. This is most commonly achieved by treating the phthalimido-intermediate with hydrazine hydrate in a solvent like ethanol under reflux. This reaction, known as the Ing-Manske procedure, cleaves the phthalimide group, yielding the final target compound, This compound , and phthalhydrazide (B32825) as a byproduct.

This two-step alkylation-deprotection sequence is a robust and widely applicable method for the synthesis of various N-aminoalkyl substituted heterocycles.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 6-Phenylpyridazin-3(2H)-one + N-(3-bromopropyl)phthalimide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(3-Phthalimidopropyl)-6-phenylpyridazin-3(2H)-one |

| 2 | 2-(3-Phthalimidopropyl)-6-phenylpyridazin-3(2H)-one | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | This compound |

Strategies for Phenyl Substitution at Position 6

The introduction of a substituted or unsubstituted phenyl group at the 6-position of the pyridazin-3(2H)-one ring is a critical step that dictates the final properties of the molecule. Two primary strategies have emerged as predominant in the literature: cyclocondensation of γ-keto acids and palladium-catalyzed cross-coupling reactions.

Cyclocondensation of γ-Keto Acids

This classical and widely employed method involves the reaction of a 4-aryl-4-oxobutanoic acid (a γ-keto acid) with a hydrazine source. The aryl group of the keto acid becomes the C6-substituent of the resulting pyridazinone. The key advantage of this approach is the ability to incorporate a wide variety of substituted phenyl groups by starting with the appropriately functionalized aromatic compound.

A common route to the necessary γ-keto acid precursor is the Friedel-Crafts acylation of a substituted or unsubstituted benzene (B151609) with succinic anhydride (B1165640), typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) scispace.comnih.gov. The resulting keto acid is then cyclized with hydrazine hydrate (H₂NNH₂·H₂O) or a substituted hydrazine to form the pyridazinone ring scispace.com.

An alternative one-pot variation of this method involves the reaction of a substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with hydrazine chemrxiv.orgyoutube.comnih.gov. This approach circumvents the need to isolate the intermediate keto acid.

Table 1: Examples of 6-Arylpyridazinone Synthesis via Cyclocondensation

| Starting Aryl Compound | Reagent 1 | Reagent 2 | Resulting C6-Substituent | Reference |

|---|---|---|---|---|

| o-Cresyl methyl ether | Succinic anhydride / AlCl₃ | Hydrazine hydrate | 4-Methoxy-3-methylphenyl | scispace.com |

| Toluene | Succinic anhydride / AlCl₃ | Hydrazine hydrate | 4-Methylphenyl (p-tolyl) | N/A |

| Anisole | Succinic anhydride / AlCl₃ | Hydrazine hydrate | 4-Methoxyphenyl | N/A |

Palladium-Catalyzed Cross-Coupling Reactions

A more modern and highly versatile strategy involves the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method allows for the introduction of the aryl group at a later stage of the synthesis, which is beneficial for creating diverse libraries of compounds.

The synthesis typically starts with a pyridazinone ring that has a leaving group, such as chlorine, at the C6 position (e.g., 6-chloropyridazin-3(2H)-one). This intermediate is then coupled with a desired arylboronic acid in the presence of a palladium catalyst and a base. Microwave irradiation is often used to accelerate the reaction liberty.edusarpublication.comnih.govlkouniv.ac.in. This approach offers excellent functional group tolerance and provides access to a vast array of commercially available arylboronic acids, enabling extensive variation of the phenyl substituent liberty.edusarpublication.com.

Table 2: Suzuki-Miyaura Coupling for 6-Arylpyridazinone Synthesis

| Pyridazinone Substrate | Coupling Partner | Catalyst System | C6-Aryl Product | Reference(s) |

|---|---|---|---|---|

| 6-chloro-5-dialkylaminopyridazinone | Phenylboronic acid | Pd-SPhos complex / KF | Phenyl | liberty.edusarpublication.com |

| 6-chloro-5-dialkylaminopyridazinone | 4-Methoxyphenylboronic acid | Pd-SPhos complex / KF | 4-Methoxyphenyl | liberty.edusarpublication.com |

Derivatization and Structural Modification of the Pyridazinone Core

Once the 6-phenylpyridazin-3(2H)-one core is synthesized, further modifications can be made to the aminopropyl moiety at the N2 position, the phenyl ring at the C6 position, and the pyridazinone ring itself to fine-tune the compound's properties.

The terminal primary amine of the 2-(3-aminopropyl) side chain is a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation: The primary amine can readily undergo acylation via nucleophilic acyl substitution with reagents like acid chlorides or anhydrides to form the corresponding amides nih.gov. Typically, the reaction requires two equivalents of the amine: one to act as the nucleophile and the second to serve as a base to neutralize the acid byproduct (e.g., HCl) nih.gov. Alternatively, an external non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used.

Schiff Base Formation: A straightforward modification involves the condensation reaction between the primary amine and an aldehyde or ketone. This reaction forms an imine, also known as a Schiff base, and releases a molecule of water scispace.comliberty.edusarpublication.com. The reaction is often reversible and can be catalyzed by either acid or base sarpublication.com.

Alkylation: While direct alkylation of the primary amine with alkyl halides is possible, it is often difficult to control and can lead to overalkylation. The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts lkouniv.ac.in. Therefore, this method must be employed with caution, often requiring a large excess of the amine to favor mono-alkylation. Reductive amination, a two-step process involving Schiff base formation followed by reduction (e.g., with NaBH₄ or NaBH(OAc)₃), provides a more controlled method for mono-alkylation.

Modifications can be performed directly on the phenyl ring of the pre-formed 6-phenylpyridazin-3(2H)-one scaffold. These reactions are governed by the principles of electrophilic aromatic substitution. The pyridazinone ring, being a heterocyclic system, generally acts as an electron-withdrawing group, deactivating the attached phenyl ring and directing incoming electrophiles to the meta positions lkouniv.ac.in.

Nitration: Introducing a nitro group onto the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Due to the deactivating nature of the pyridazinone core, the nitro group is expected to add primarily at the meta position of the phenyl ring. The existence of compounds like 6-[4-(diethylamino)-3-nitrophenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone demonstrates the viability of nitrating a substituted 6-phenylpyridazinone ring system hit2lead.com.

Halogenation: Halogens like bromine or chlorine can be introduced onto the phenyl ring via electrophilic aromatic substitution using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). As with nitration, substitution is anticipated to occur at the meta position.

Modification of Existing Substituents: An alternative to direct substitution is the chemical transformation of a substituent already present on the phenyl ring. A prominent example is the reduction of a nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (H₂ over Pd, Pt, or Ni) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl) youtube.com. The resulting amino group can then serve as a point for further derivatization.

The pyridazinone core itself exhibits distinct reactivity, allowing for a range of structural transformations that can significantly alter the molecule's architecture.

Reactions at the C3-Carbonyl Group: The carbonyl group is a key site for chemical modification. Treatment of the pyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) can convert the carbonyl into a chloro group, yielding a 3-chloropyridazine (B74176) derivative. Similarly, reaction with Lawesson's reagent or phosphorus pentasulfide (P₂S₅) can transform the carbonyl into a thione (C=S) nih.gov. The resulting 3-chloro derivative is a valuable intermediate for subsequent nucleophilic substitution reactions.

Aromatization of Dihydropyridazinones: In cases where the precursor is a 4,5-dihydropyridazin-3(2H)-one, the heterocyclic ring can be aromatized. This dehydrogenation is commonly achieved by treatment with bromine in acetic acid, which introduces a double bond between the C4 and C5 positions scispace.com.

Reactions at the C4 Position: The carbon atom at the C4 position, being alpha to the carbonyl group, is susceptible to reactions with electrophiles. For instance, 4,5-dihydropyridazinones can undergo condensation with aromatic aldehydes at the C4 position in the presence of a base like sodium ethoxide nih.gov. The C4-C5 double bond of the aromatized pyridazinone can also participate in addition reactions.

Fused-Ring System Formation: The pyridazinone core can act as a scaffold for the synthesis of more complex, fused heterocyclic systems. Functional groups on the pyridazinone ring or its substituents can be reacted with appropriate reagents to build additional rings, leading to polycyclic structures such as pyridazinotriazines or isoxazolo-pyridazino-thiazines nih.gov.

Advanced Spectroscopic and Structural Elucidation Techniques in Pyridazinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For pyridazinone derivatives, ¹H NMR is used to assign protons on the pyridazinone ring, the phenyl group, and any substituents. For instance, in related compounds, signals for pyridazinone ring protons are often observed, and their chemical shifts and coupling patterns are crucial for confirming the substitution pattern.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the analysis of pyridazinone derivatives, distinct signals are expected for the carbonyl carbon of the pyridazinone ring, the carbons of the phenyl ring, and the carbons of the alkyl side chains. The chemical shifts of these carbons are indicative of their electronic environment and are essential for unambiguous structural confirmation. researchgate.netnih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like many pyridazinone derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments. This is a critical step in confirming the identity of a newly synthesized compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is characteristic of the compound's functional groups.

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For a compound like 2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one, characteristic absorption bands would be expected for the C=O (carbonyl) group of the pyridazinone ring, the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=N and C=C bonds within the heterocyclic and aromatic rings.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule. It provides valuable information about the conjugation and chromophores present in the molecular structure. For pyridazinone derivatives, UV-Vis spectra are typically analyzed to understand the π-π* and n-π* transitions associated with the aromatic and heterocyclic ring systems. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substituents on the pyridazinone core and the solvent environment.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis spectroscopic data for this compound. Therefore, a data table of its absorption maxima could not be compiled.

X-ray Crystallography for Definitive 3D Structure Determination

X-ray crystallography, especially single crystal X-ray diffraction (SCXRD), is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-property relationships of a compound.

No published single crystal X-ray diffraction studies for this compound were found in the course of the literature review. Consequently, detailed crystallographic data, including unit cell parameters, space group, and key structural parameters, are not available. While crystallographic data exists for other pyridazinone derivatives, this information cannot be extrapolated to the specific target compound.

Future Research Directions and Unexplored Avenues for 2 3 Aminopropyl 6 Phenylpyridazin 3 2h One

Development of Novel Pyridazinone Scaffolds for Specific Biological Targets

The versatility of the pyridazinone scaffold allows for extensive chemical modification to target a wide range of biological molecules with high specificity and potency. researchgate.net Future research should focus on using 2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one as a template to design and synthesize novel analogs aimed at specific and challenging biological targets.

A promising approach involves scaffold hopping and hybridization. nih.gov By systematically altering the core structure—for instance, by expanding the pyridazinone ring or replacing the phenyl group with other aromatic or heterocyclic moieties—researchers can explore new chemical space and potentially discover compounds with novel mechanisms of action. nih.gov Furthermore, the aminopropyl side chain offers a convenient handle for introducing diverse functionalities through techniques like amide coupling or reductive amination, allowing for the creation of libraries of compounds for high-throughput screening against various targets.

For example, derivatization of the terminal amino group could lead to compounds with enhanced activity against kinases, a class of enzymes frequently implicated in cancer. acs.org The pyridazinone core itself is a known inhibitor of various enzymes, and strategic modifications could be tailored to target specific members of enzyme families like phosphodiesterases (PDEs) or proteasomes. nih.govnih.gov

| Modification Strategy | Potential Biological Target | Rationale |

| Scaffold Hopping (e.g., ring expansion) | Novel Kinases, GPCRs | Exploration of new chemical space and binding modes. nih.gov |

| Phenyl Group Replacement | VEGFR-2, MAO-B | Modulating selectivity and potency against known pyridazinone targets. mdpi.comnih.gov |

| Aminopropyl Chain Derivatization | Proteasomes, Various Enzymes | Introduction of functionalities to interact with specific amino acid residues in the target's active site. nih.gov |

Advanced Computational Approaches for Structure-Based Design

To rationalize and guide the design of novel this compound analogs, advanced computational methods are indispensable. beilstein-journals.org Structure-based drug design (SBDD) techniques, such as molecular docking and molecular dynamics (MD) simulations, can provide detailed insights into the binding interactions between pyridazinone derivatives and their biological targets at an atomic level. beilstein-journals.orgnih.gov

Should a specific target for this compound be identified, computational studies could elucidate its binding mode. This knowledge would be instrumental in designing modifications to enhance binding affinity and selectivity. For instance, docking studies could predict how alterations to the phenyl ring or the aminopropyl chain would affect interactions with key residues in a target's binding pocket. researchgate.net MD simulations could then be employed to assess the stability of these interactions over time, providing a more dynamic and realistic picture of the binding event. nih.gov

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies represent other powerful computational tools. beilstein-journals.orgnih.gov By analyzing a series of synthesized analogs and their corresponding biological activities, researchers can build predictive models that identify the key structural features required for potency. These models can then be used to virtually screen large compound libraries to prioritize candidates for synthesis, thereby accelerating the drug discovery process. nih.gov

Integration of Multi-Omics Data in Mechanism of Action Elucidation

Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. While the direct molecular target of this compound may initially be unknown, the integration of multi-omics data can provide a comprehensive, unbiased view of its effects on biological systems. nih.gov

By treating cells or model organisms with the compound and subsequently analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels, researchers can identify pathways and cellular processes that are significantly perturbed. nih.govmdpi.com For example, transcriptomic analysis might reveal the upregulation of genes involved in apoptosis, while proteomic studies could show changes in the levels of specific signaling proteins. dntb.gov.ua Metabolomic profiling could further highlight alterations in cellular metabolism.

This multi-pronged approach can generate hypotheses about the compound's mechanism of action, which can then be validated through more traditional biochemical and pharmacological assays. nih.gov Furthermore, integrating multi-omics data can help in identifying potential biomarkers for drug response and uncovering unexpected off-target effects early in the drug development pipeline. mdpi.com The use of single-cell multi-omics technologies could provide an even more granular understanding of the compound's effects on heterogeneous cell populations. nih.gov

| Omics Technology | Potential Insights | Example Application |

| Genomics | Identification of genetic markers of sensitivity/resistance. | Sequencing of resistant cell lines to identify mutations. |

| Transcriptomics | Changes in gene expression profiles. | RNA-Seq to identify pathways modulated by the compound. mdpi.com |

| Proteomics | Alterations in protein abundance and post-translational modifications. | Mass spectrometry to identify protein interaction partners. dntb.gov.ua |

| Metabolomics | Changes in metabolic pathways. | NMR or GC-MS to identify metabolic shifts induced by the compound. |

Exploration of Chemical Biology Tools and Probes

The development of chemical biology tools and probes derived from this compound could be a powerful strategy for target identification and the study of its biological function. plos.org By attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinker—to the parent compound, researchers can create probes that enable the visualization, isolation, and identification of its cellular binding partners.

The aminopropyl side chain of this compound provides a convenient point of attachment for such modifications without significantly altering the core pharmacophore. For instance, a fluorescently labeled version of the compound could be used in cellular imaging studies to determine its subcellular localization. plos.org An affinity-based probe, such as a biotinylated derivative, could be used in pull-down experiments followed by mass spectrometry to identify interacting proteins.

Furthermore, the development of trifunctional probes, incorporating a reactive group for covalent target engagement, a reporter tag for detection, and the core pyridazinone scaffold for binding, could provide a powerful means of definitively identifying the compound's molecular target(s). These chemical biology approaches are invaluable for validating targets identified through other means, such as multi-omics, and for dissecting the intricate molecular interactions that underlie the compound's biological activity.

Q & A

Q. What are the key synthetic routes for 2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with a pyridazinone core and introducing the 3-aminopropyl and phenyl substituents. A common approach includes:

- Condensation reactions : Reacting 6-phenylpyridazin-3(2H)-one with a propylamine derivative under basic conditions (e.g., sodium ethoxide) to form the aminopropyl linkage .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance solubility and reaction efficiency .

- Catalysts : Acid or base catalysts may accelerate substitutions or condensations. For example, sodium borohydride can stabilize intermediates during reductive amination .

Q. Optimization Strategies :

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, aminopropyl protons at δ 1.5–3.0 ppm) .

Mass Spectrometry (MS) :

- High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 284.1 for C14H16N3O) .

X-ray Crystallography :

- Resolves bond lengths and angles (e.g., pyridazinone ring planarity, aminopropyl torsion angles). A related compound, 6-methyl-2-p-tolylpyridazin-3(2H)-one, showed a monoclinic crystal system with a = 20.902 Å and β = 101.5° .

Q. Table 1: Example Crystallographic Data (Analogous Compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell (Å) | a=20.902, b=4.290, c=37.683 |

| β Angle | 101.534° |

| Reference |

Advanced Questions

Q. How does the aminopropyl substituent influence the compound’s bioactivity and binding to pharmacological targets?

Methodological Answer: The 3-aminopropyl group enhances:

- Solubility : The amine group improves aqueous solubility, critical for bioavailability .

- Target interactions : The flexible alkyl chain facilitates hydrogen bonding with enzymes (e.g., phosphodiesterases) or receptors. For example, pyridazinone derivatives with aminopropyl groups show IC50 values <10 μM against PDE4B in enzymatic assays .

Q. Structure-Activity Relationship (SAR) Insights :

- Analog comparison : 2-(3-Aminopropyl)-6-chloroisoindolin-1-one (a structural analog) demonstrated moderate inhibition of bacterial growth (MIC = 32 μg/mL against S. aureus), suggesting the aminopropyl group’s role in membrane penetration .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from variability in:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times .

- Compound purity : Impurities >5% can skew IC50 values. Validate purity via HPLC before bioassays .

- Experimental models : In vitro enzyme assays may not reflect in vivo pharmacokinetics. Cross-validate using murine models for lead compounds .

Case Study :

A pyridazinone derivative with a methoxy group showed IC50 = 1.62 nM for dopamine transporter binding in one study but was inactive in another due to differing buffer pH (6.5 vs. 7.4) .

Q. What experimental designs are recommended for evaluating this compound’s potential as a phosphodiesterase (PDE) inhibitor?

Methodological Answer: Step 1: In vitro enzymatic assays

- Substrate : Use 3H-cAMP (for PDE4) or 3H-cGMP (for PDE5) .

- Protocol :

- Incubate the compound (0.1–100 μM) with purified PDE isoforms.

- Quantify hydrolyzed nucleotides via scintillation counting.

- Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .

Q. Step 2: Cellular assays

- Cell line : Human neutrophils or macrophages to assess cAMP/cGMP elevation .

- Endpoint : Measure cytokine suppression (e.g., TNF-α) via ELISA to confirm functional inhibition .

Q. Table 2: Example PDE Inhibition Data (Analogous Compounds)

| Compound | PDE4B IC50 (μM) | Reference |

|---|---|---|

| 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-phenylpyridazin-3(2H)-one | 0.89 | |

| Panadiplon (1,2,4-oxadiazole derivative) | 1.62 nM (dopamine transporter) |

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses with targets (e.g., BRD4 bromodomain, PDB ID: 5UF0) .

- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 1–3), CYP450 inhibition, and BBB permeability .

- QSAR modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioactivity data from analogs .

Example :

Docking studies of 6-phenylpyridazin-3(2H)-one analogs into the BRD4 active site revealed key hydrophobic interactions with Trp81 and Pro82 residues, guiding methyl group substitutions for enhanced affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.